Target Association: LSD1 Inhibitor Classification with Pending Quantitative Validation
CAS 91393-24-7 is listed in the IDRB drug information database as 'Pyrimidine derivative 18' and classified as a Lysine-specific histone demethylase 1 (LSD1) inhibitor [1]. The source reference (PMID 27019002) and associated patent family (US10053456, US10414761, US10968213) describe pyrimidine-2,4-dione derivatives with LSD1 IC₅₀ values in the nanomolar to sub-micromolar range [2]. However, the individual IC₅₀ value for CAS 91393-24-7 has not been publicly disclosed; the lowest reported IC₅₀ for closely related pyrimidine-2,4-dione LSD1 inhibitors in the same patent series is 100 nM [3], but the exact structural relationship (R-group positions at N1, C5, and C6) between the disclosed 100 nM compound and CAS 91393-24-7 has not been enumerated in any public document. Without selective deconvolution of the patent SAR table, quantitative differentiation relative to tranylcypromine-derived LSD1 inhibitors (e.g., ORY-1001, IC₅₀ = 18 nM) or GSK-LSD1 (IC₅₀ = 16 nM) remains class-level inference only.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 91393-24-7; assigned general LSD1 inhibitor classification [1] |
| Comparator Or Baseline | ORY-1001 (iadademstat): IC₅₀ = 18 nM (human LSD1, biochemical assay) [4]; GSK-LSD1: IC₅₀ = 16 nM [5]; Closest patent pyrimidine-2,4-dione: IC₅₀ = 100 nM [3] |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | Biochemical assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, recombinant LSD1 enzyme (patent example); ORY-1001 and GSK-LSD1 conditions per cited references |
Why This Matters
If LSD1 inhibition is the intended application, the user must request the vendor to provide the specific IC₅₀ value for CAS 91393-24-7 before assuming any potency parity with known LSD1 inhibitors, as pyrimidine-2,4-dione SAR is sensitive to subtle substituent changes at the C5 benzylic alcohol position.
- [1] IDRB Drug Information. Pyrimidine derivative 18 (PMID27019002-Compound-40). Target: Lysine-specific histone demethylase 1 (LSD1). Retrieved from idrblab.net. View Source
- [2] Celgene Quanticel Research, Inc. Pyrimidinedione compounds. US Patents 10053456, 10414761, 10968213. Describes LSD1 inhibitory activity of pyrimidine-2,4-dione derivatives. View Source
- [3] BindingDB entry BDBM256654. LSD1 IC₅₀ = 100 nM for a pyrimidine-2,4-dione derivative disclosed in US9718814, Example 33. Assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, recombinant LSD1. View Source
- [4] Maes T, et al. ORY-1001, a potent and selective covalent KDM1A inhibitor, for the treatment of acute leukemia. Cancer Cell. 2018;33(3):495-511. ORY-1001 IC₅₀ = 18 nM in biochemical LSD1 assay. View Source
- [5] GSK-LSD1 ligand page, IUPHAR/BPS Guide to Pharmacology. GSK-LSD1 IC₅₀ = 16 nM (irreversible LSD1 inhibitor, GSK). Retrieved from guidetoimmunopharmacology.org. View Source
